L-Phenylalanyl-N-(4-nitrophenyl)-L-prolinamide
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Overview
Description
L-Phenylalanyl-N-(4-nitrophenyl)-L-prolinamide: is a synthetic compound that belongs to the class of amide derivatives It is characterized by the presence of phenylalanine and proline residues, along with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanyl-N-(4-nitrophenyl)-L-prolinamide typically involves the coupling of L-phenylalanine and L-proline with a nitrophenyl group. One common method involves the use of propylphosphonic anhydride (T3P) as a coupling reagent. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanyl-N-(4-nitrophenyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The phenylalanine and proline residues can participate in substitution reactions, particularly at the amide bond.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Conditions may vary depending on the specific substitution reaction, but bases or acids are often used to facilitate the process.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
L-Phenylalanyl-N-(4-nitrophenyl)-L-prolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving protein interactions and enzyme activity. Its amide bond is similar to peptide bonds found in proteins, making it a useful model compound.
Medicine: Research into its potential therapeutic applications is ongoing. It may have antimicrobial or antioxidant properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-N-(4-nitrophenyl)-L-prolinamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amide bond can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
5-Oxoprolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-leucinamide: This compound has a similar structure but includes a leucine residue instead of proline.
N-Acetyl-L-phenylalanyl-N-(4-nitrophenyl)glycinamide: This compound features a glycine residue and an acetyl group.
Uniqueness: L-Phenylalanyl-N-(4-nitrophenyl)-L-prolinamide is unique due to the presence of both phenylalanine and proline residues, which can influence its chemical reactivity and biological activity. The nitrophenyl group also adds to its distinct properties, making it a versatile compound for various applications.
Properties
CAS No. |
90145-72-5 |
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Molecular Formula |
C20H22N4O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H22N4O4/c21-17(13-14-5-2-1-3-6-14)20(26)23-12-4-7-18(23)19(25)22-15-8-10-16(11-9-15)24(27)28/h1-3,5-6,8-11,17-18H,4,7,12-13,21H2,(H,22,25)/t17-,18-/m0/s1 |
InChI Key |
UAAHZYVVVQNAPU-ROUUACIJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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